molecular formula C12H19BrS B3030592 2-Bromo-5-(2-ethylhexyl)thiophene CAS No. 925899-21-4

2-Bromo-5-(2-ethylhexyl)thiophene

Cat. No.: B3030592
CAS No.: 925899-21-4
M. Wt: 275.25 g/mol
InChI Key: APAWTVKKPNTQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(2-ethylhexyl)thiophene, also known as this compound, is a useful research compound. Its molecular formula is C12H19BrS and its molecular weight is 275.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.03908 g/mol and the complexity rating of the compound is 149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Medicinal Applications

  • Synthesis of Derivatives via Suzuki Cross-Coupling : The synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction has been reported. These derivatives exhibit promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting potential medicinal applications (Ikram et al., 2015).

Materials Science and Photostabilization

  • Photostabilizers for Poly(vinyl chloride) : New thiophene derivatives have been synthesized and shown to effectively reduce the level of photodegradation in poly(vinyl chloride) films. This indicates their potential use as photostabilizers, with specific compounds demonstrating significant efficiency in protection against UV radiation (Balakit et al., 2015).

Polymer Science

  • Conjugated Block Copolymers : The synthesis of an amphiphilic, conjugated block copolymer incorporating 2-bromo-5-(2-ethylhexyl)thiophene units has been achieved. This polymer exhibits solvent-selective photoluminescence quenching, demonstrating its potential for use in novel optoelectronic devices (Tu et al., 2007).

Organic Electronics and Photovoltaics

  • Regioselective Deprotonation and Nickel-Catalyzed Cross-Coupling : A method for the regioselective synthesis of thiophene oligomers has been developed, utilizing this compound. This approach allows for the precise construction of organic dye molecules for use in photovoltaic cells, showcasing the versatility of this compound in the development of organic electronic materials (Tanaka et al., 2011).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes serious eye damage, and may cause long-term adverse effects in the aquatic environment . Precautionary measures include avoiding breathing its mist/vapors/spray, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

2-bromo-5-(2-ethylhexyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-12(13)14-11/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAWTVKKPNTQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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